Cas no 1172962-72-9 (N-3-(1,3-benzothiazol-2-yl)thiophen-2-yl-1-methyl-1H-pyrazole-5-carboxamide)

N-3-(1,3-benzothiazol-2-yl)thiophen-2-yl-1-methyl-1H-pyrazole-5-carboxamide 化学的及び物理的性質
名前と識別子
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- N-3-(1,3-benzothiazol-2-yl)thiophen-2-yl-1-methyl-1H-pyrazole-5-carboxamide
- N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-methylpyrazole-3-carboxamide
- 1172962-72-9
- N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
- F5086-0235
- AKOS024495992
- N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide
-
- インチ: 1S/C16H12N4OS2/c1-20-12(6-8-17-20)14(21)19-15-10(7-9-22-15)16-18-11-4-2-3-5-13(11)23-16/h2-9H,1H3,(H,19,21)
- InChIKey: AFFODMMMFSLEDF-UHFFFAOYSA-N
- SMILES: N1=CC=C(C(NC2SC=CC=2C2=NC3=CC=CC=C3S2)=O)N1C
計算された属性
- 精确分子量: 340.04525337g/mol
- 同位素质量: 340.04525337g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 23
- 回転可能化学結合数: 3
- 複雑さ: 452
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 116Ų
N-3-(1,3-benzothiazol-2-yl)thiophen-2-yl-1-methyl-1H-pyrazole-5-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5086-0235-2mg |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide |
1172962-72-9 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5086-0235-4mg |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide |
1172962-72-9 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5086-0235-10μmol |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide |
1172962-72-9 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5086-0235-20μmol |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide |
1172962-72-9 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5086-0235-15mg |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide |
1172962-72-9 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5086-0235-20mg |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide |
1172962-72-9 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5086-0235-3mg |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide |
1172962-72-9 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5086-0235-5μmol |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide |
1172962-72-9 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5086-0235-2μmol |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide |
1172962-72-9 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5086-0235-40mg |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide |
1172962-72-9 | 40mg |
$140.0 | 2023-09-10 |
N-3-(1,3-benzothiazol-2-yl)thiophen-2-yl-1-methyl-1H-pyrazole-5-carboxamide 関連文献
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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6. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
N-3-(1,3-benzothiazol-2-yl)thiophen-2-yl-1-methyl-1H-pyrazole-5-carboxamideに関する追加情報
N-3-(1,3-Benzothiazol-2-yl)thiophen-2-yl-1-methyl-1H-pyrazole-5-carboxamide: A Promising Compound in Pharmaceutical Research
N-3-(1,3-Benzothiazol-2-yl)thiophen-2-yl-1-methyl-1H-pyrazole-5-carboxamide, with the CAS number 1172962-72-9, represents a novel class of small molecule compounds that have garnered significant attention in the field of pharmaceutical research. This compound is characterized by its unique molecular structure, which combines multiple heterocyclic rings, including a 1,3-benzothiazol-2-yl group, a thiophen-2-yl moiety, and a 1-methyl-3-pyrazole-5-carboxamide framework. These structural features are critical for its potential pharmacological activities, as they contribute to molecular interactions with biological targets and modulate receptor binding affinity.
Recent studies on N-3-(1,3-benzothiazol-2-yl)thiophen-2-yl-1-methyl-1H-pyrazole-5-carboxamide have focused on its potential applications in the treatment of inflammatory diseases and neurodegenerative conditions. Researchers have reported that the compound exhibits significant anti-inflammatory properties, which are attributed to its ability to inhibit key inflammatory pathways such as NF-κB and MAPK. These findings are supported by in vitro and in vivo experiments that demonstrate its efficacy in reducing cytokine production and attenuating immune responses.
One of the most notable features of N-3-(1,3-benzothiazol-2-yl)thiophen-2-yl-1-methyl-1H-pyrazole-5-carboxamide is its molecular design, which integrates multiple pharmacophore elements. The 1,3-benzothiazol-2-yl group is known for its ability to interact with various protein targets, while the thiophen-2-yl moiety contributes to the compound's hydrophobicity and membrane permeability. The 1-methyl-3-pyrazole-5-carboxamide scaffold further enhances the compound's metabolic stability and bioavailability, making it a promising candidate for further drug development.
Advancements in synthetic chemistry have enabled the efficient synthesis of N-3-(1,3-benzothiazol-2-yl)thiophen-2-yl-1-methyl-1H-pyrazole-5-carboxamide, with recent studies highlighting the importance of catalytic methods and green chemistry approaches. These approaches not only improve the yield and purity of the compound but also reduce the environmental impact of its production. The use of chiral catalysts and selective reaction conditions has further enhanced the stereochemical control of the final product, which is crucial for its biological activity.
Research on the pharmacokinetics of N-3-(1,3-benzothiazol-2-yl)thiophen-2-yl-1-methyl-1H-pyrazole-5-carboxamide has revealed its favorable properties, including high solubility in aqueous media and a prolonged half-life in vivo. These characteristics are essential for ensuring the compound's therapeutic efficacy and minimizing the need for frequent dosing. Additionally, its low toxicity profile, as observed in preclinical studies, suggests a high safety margin for potential clinical applications.
Recent breakthroughs in structural biology have provided insights into the molecular mechanisms underlying the activity of N-3-(1,3-benzothiazol-2-yl)thiophen-2-yl-1-methyl-1H-pyrazole-5-carboxamide. X-ray crystallography studies have shown that the compound binds to specific protein targets, such as kinases and G-protein coupled receptors, through a combination of hydrogen bonding and hydrophobic interactions. These findings have guided the development of structure-based drug design strategies to optimize its potency and selectivity.
As a multifunctional compound, N-3-(1,3-benzothiazol-2-yl)thiophen-2-yl-1-methyl-1H-pyrazole-5-carboxamide has shown potential in treating a wide range of diseases, including autoimmune disorders, cancer, and metabolic syndromes. Its ability to modulate multiple signaling pathways makes it a versatile therapeutic agent, capable of addressing complex pathophysiological mechanisms. Ongoing research is exploring its role in combination therapies, where it may synergize with other drugs to enhance treatment outcomes.
The development of N-3-(1,3-benzothiazol-2-yl)thiophen-2-yl-1-methyl-1H-pyrazole-5-carboxamide is also being driven by advances in computational modeling and artificial intelligence. These tools are being used to predict the compound's interactions with biological targets, optimize its chemical structure, and identify potential side effects. Machine learning algorithms have further accelerated the discovery process by analyzing vast datasets to identify patterns and correlations that may not be apparent through traditional methods.
Despite its promising properties, N-3-(1,3-benzothiazol-2-yl)thiophen-2-yl-1-methyl-1H-pyrazole-5-carboxamide faces challenges in its development, including the need for further preclinical and clinical testing to confirm its safety and efficacy in humans. Regulatory considerations, such as the requirements for drug approval, also play a critical role in its commercialization. Collaborative efforts between academic institutions, pharmaceutical companies, and government agencies are essential to overcome these challenges and bring the compound to market.
In conclusion, N-3-(1,3-benzothiazol-2-yl)thiophen-2-yl-1-methyl-1H-pyrazole-5-carboxamide is a groundbreaking compound with significant potential in pharmaceutical research. Its unique molecular structure, combined with its favorable pharmacological properties, positions it as a promising candidate for the treatment of various diseases. Continued research and development efforts are expected to expand its applications and improve its therapeutic outcomes, making it a valuable asset in the quest for innovative medicines.
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